molecular formula C14H34O5Si2 B1495461 monodicarbinol terminated polydimethylsiloxane

monodicarbinol terminated polydimethylsiloxane

Cat. No.: B1495461
M. Wt: 338.59 g/mol
InChI Key: PJQCKOLSBNJDPD-UHFFFAOYSA-N
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Description

monodicarbinol terminated polydimethylsiloxane, is a type of organosilicon compound belonging to the family of polydimethylsiloxanes. These compounds are characterized by their silicon-oxygen backbone with organic groups attached to the silicon atoms. The monodicarbinol termination refers to the presence of a single hydroxyl group at one end of the polymer chain, which imparts unique properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

monodicarbinol terminated polydimethylsiloxane, is typically synthesized through a condensation reaction. The process involves the reaction of hydroxyl-terminated polydimethylsiloxane with a suitable cross-linker, such as trichloro(alkyl)silane, in the presence of a solvent like n-heptane under a nitrogen atmosphere. The reaction liberates hydrogen chloride as a byproduct .

Industrial Production Methods

In industrial settings, the production of poly(dimethylsiloxane), monodicarbinol terminated, follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves precise control of temperature, pressure, and reactant concentrations to achieve the desired molecular weight and viscosity of the polymer .

Chemical Reactions Analysis

Types of Reactions

monodicarbinol terminated polydimethylsiloxane, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield carbonyl or carboxyl derivatives, while substitution reactions can produce a wide range of functionalized siloxanes .

Scientific Research Applications

monodicarbinol terminated polydimethylsiloxane, finds extensive applications in various scientific research fields:

Mechanism of Action

The mechanism by which poly(dimethylsiloxane), monodicarbinol terminated, exerts its effects is primarily through its silicon-oxygen backbone, which provides flexibility and stability. The hydroxyl group at the terminal end allows for further functionalization, enabling the compound to interact with various molecular targets and pathways. This interaction can lead to the formation of cross-linked networks or the modification of surfaces, enhancing the material’s properties .

Comparison with Similar Compounds

Similar Compounds

    Poly(dimethylsiloxane), monohydroxy terminated: Similar to the monodicarbinol terminated variant but with a single hydroxyl group at one end.

    Poly(dimethylsiloxane), dihydroxy terminated: Contains hydroxyl groups at both ends of the polymer chain.

    Poly(dimethylsiloxane), trimethylsilyl terminated: Terminated with trimethylsilyl groups instead of hydroxyl groups.

Uniqueness

monodicarbinol terminated polydimethylsiloxane, is unique due to its single hydroxyl group, which allows for selective functionalization and modification. This property makes it particularly useful in applications requiring precise control over the polymer’s end groups and reactivity .

Properties

Molecular Formula

C14H34O5Si2

Molecular Weight

338.59 g/mol

IUPAC Name

2-ethyl-2-[3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propoxymethyl]propane-1,3-diol

InChI

InChI=1S/C14H34O5Si2/c1-7-14(11-15,12-16)13-18-9-8-10-20(3,4)19-21(5,6)17-2/h15-16H,7-13H2,1-6H3

InChI Key

PJQCKOLSBNJDPD-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)COCCC[Si](C)(C)O[Si](C)(C)OC

Origin of Product

United States

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